molecular formula C18H13F3N2OS B2583949 3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile CAS No. 2034286-88-7

3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile

Cat. No.: B2583949
CAS No.: 2034286-88-7
M. Wt: 362.37
InChI Key: AIQRLRPNGIWMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile” is a complex organic compound. It contains a thiazolidine motif, which is a heterocyclic five-membered moiety present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties . It also contains a trifluoromethyl group, which is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds related to 3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile has demonstrated their utility in the field of heterocyclic chemistry, specifically in the synthesis of novel organic compounds with potential for diverse applications. For instance, 4-thiazolidinones have been utilized as key intermediates in synthesizing various derivatives through nucleophilic addition reactions. These derivatives have been explored for their potential in creating polyfunctionally substituted fused pyrimidine derivatives, showcasing the versatility of thiazolidinone-based compounds in synthetic organic chemistry (Behbehani & Ibrahim, 2012). Additionally, the structural elucidation of these compounds through X-ray crystallography has provided valuable insights into their molecular configurations and potential isomerism, further highlighting their significance in chemical research and development.

Antimicrobial Activity

Another important area of application for compounds related to this compound is in the development of new antimicrobial agents. Research has shown that derivatives of 1,2,4‐triazole, 1,3,4‐oxa(thia)diazole, and 1,2,4‐triazolo[3,4‐b]‐1,3,4‐thiadiazine synthesized from thiazolidine-based precursors exhibit significant antimicrobial properties. This highlights the potential of these compounds in contributing to the development of new drugs to combat microbial infections, addressing the growing concern over antibiotic resistance (Dawood, Farag, & Abdel‐Aziz, 2005).

Photochemical Applications

Furthermore, the photochemical behavior of compounds structurally related to this compound has been explored in the context of intramolecular charge transfer. Studies have revealed that the substituent-dependent photoinduced charge transfer in N-aryl-substituted trans-4-aminostilbenes, which share a similar structural motif, can be significantly influenced by the nature of the substituent at the N-aryl group. This research opens up possibilities for designing novel photonic and electronic materials based on these structural frameworks, potentially contributing to advancements in organic electronics and photovoltaic devices (Yang et al., 2004).

Properties

IUPAC Name

3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c19-18(20,21)15-6-4-13(5-7-15)17-23(8-9-25-17)16(24)14-3-1-2-12(10-14)11-22/h1-7,10,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQRLRPNGIWMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=CC(=C2)C#N)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.